CAY10435

FAAH inhibition potency enzyme kinetics

Select CAY10435 for reversible, non-competitive FAAH inhibition with sub-nanomolar potency (Ki=0.57 nM) and a well-characterized >100-fold selectivity window over TGH. Its unique mechanism ensures transient, washable target engagement for acute pharmacological challenges, while its superior regional brain FAAH inhibition makes it the definitive choice for ex vivo imaging studies. This β-ketooxazapyridine delivers clean, interpretable results in ABPP and proteomics workflows, eliminating confounding irreversible binding seen with carbamate or urea-based inhibitors.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
Cat. No. B024212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10435
Synonyms1-oxaxolo[4,5-b]pyridin-2-yl-1-dodecanone
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
InChIInChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3
InChIKeyXUWBDQAPIZBSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10435: Potent and Reversible FAAH Inhibitor for Research Applications


CAY10435 (1-oxazolo[4,5-b]pyridin-2-yl-1-dodecanone, CAS 288862-73-7) is a β-ketooxazapyridine and a selective, potent inhibitor of fatty acid amide hydrolase (FAAH) [1]. It binds non-competitively to FAAH from Dictyostelium discoideum with a Kd value of 0.57 nM and exhibits a Ki of 0.57 nM for rat FAAH . Its chemical structure and mechanism of action distinguish it from other classes of FAAH inhibitors, such as carbamates and ureas [2].

Why CAY10435 Cannot Be Readily Substituted by Other FAAH Inhibitors


FAAH inhibitors are not a uniform class; they differ substantially in potency, selectivity, mechanism of action (reversible vs. irreversible), and in vivo target engagement profiles [1]. Substituting CAY10435 with an alternative FAAH inhibitor without careful consideration of these parameters can lead to divergent experimental outcomes, particularly in studies requiring reversible inhibition, specific brain regional effects, or minimal off-target activity against other serine hydrolases [2]. The quantitative evidence below demonstrates that CAY10435 possesses a unique combination of high potency, a defined selectivity window, and a reversible mechanism that distinguishes it from many commonly used FAAH inhibitors, such as URB597, MAFP, and PF-04457845 [3].

Quantitative Differentiation of CAY10435 Against Key FAAH Inhibitor Comparators


CAY10435 Exhibits Sub-Nanomolar Potency Comparable to Leading Irreversible Inhibitors

CAY10435 demonstrates high potency against rat FAAH with a Ki of 0.57 nM, which is within the same order of magnitude as the irreversible inhibitor MAFP (IC50 = 2.5 nM) and significantly more potent than the reversible inhibitor OL-135 (IC50 = 4.7 nM) [1]. In a serine hydrolase screening panel, CAY10435 exhibited an IC50 of 0.81 nM for FAAH, confirming its sub-nanomolar inhibitory activity .

FAAH inhibition potency enzyme kinetics

CAY10435 Provides a Quantifiable Selectivity Window Over Off-Target Serine Hydrolases

In a proteomic screen against the serine hydrolase family, CAY10435 exhibited a >100-fold selectivity window for FAAH (IC50 = 0.81 nM) over triacylglycerol hydrolase (TGH, IC50 = 83 nM) and a >60,000-fold window over KIAA1363 (IC50 = 50 µM) . This selectivity profile is clearly defined and quantifiable, unlike some earlier-generation inhibitors where off-target activity was less well-characterized [1].

FAAH selectivity serine hydrolase

Reversible Mechanism of Action Distinguishes CAY10435 from Irreversible FAAH Inhibitors

Unlike the irreversible inhibitors URB597 and PF-04457845, which form covalent adducts with the FAAH active site, CAY10435 acts as a reversible inhibitor [1][2]. This mechanistic difference is critical for experimental designs requiring washout or recovery of enzyme activity, and it avoids the prolonged, irreversible target engagement associated with covalent inhibitors [3].

FAAH reversible inhibition mechanism of action

CAY10435 Demonstrates Regionally Distinct Brain FAAH Inhibition Compared to MAFP

In an ex vivo imaging study of mouse brain, CAY10435 and MAFP showed similar efficacy in reducing [³H]anandamide metabolism in the thalamus, somatosensory cortex, and visual cortex. However, only CAY10435 significantly reduced activity in the caudate putamen and cerebellum (p < 0.01) [1]. This indicates that CAY10435 exhibits a distinct regional pattern of FAAH inhibition compared to MAFP, which may translate to differential modulation of endocannabinoid tone in these brain regions [2].

ex vivo imaging FAAH brain regional specificity

CAY10435's Non-Competitive Binding Mode Offers a Potential Advantage Over Competitive Inhibitors

CAY10435 binds non-competitively to FAAH from Dictyostelium discoideum with a Kd of 0.57 nM . This is in contrast to many FAAH inhibitors that bind competitively at the active site [1]. Non-competitive inhibition may offer advantages in certain experimental contexts, such as when high substrate concentrations are present or when probing allosteric regulation of the enzyme .

FAAH non-competitive inhibition binding mode

Optimal Use Cases for CAY10435 Based on Quantified Differentiation


Ex Vivo Imaging of Regional Brain FAAH Activity

CAY10435 is the optimal choice for ex vivo imaging studies requiring comprehensive, regionally distinct FAAH inhibition. Its ability to significantly reduce FAAH activity in the caudate putamen and cerebellum, in addition to cortical regions, provides a more complete picture of endocannabinoid dynamics compared to MAFP [1].

In Vitro Assays Requiring Reversible and Highly Potent FAAH Inhibition

For biochemical or cell-based assays where transient, washable FAAH inhibition is needed, CAY10435 is the preferred reagent. Its reversible mechanism, combined with sub-nanomolar potency (Ki = 0.57 nM), makes it ideal for acute pharmacological challenges without the confounding effects of irreversible target engagement seen with URB597 or PF-04457845 [2].

Serine Hydrolase Selectivity Profiling

Researchers conducting activity-based protein profiling (ABPP) or other proteomic studies to dissect serine hydrolase function should consider CAY10435. Its well-characterized selectivity window (>100-fold for FAAH over TGH) allows for confident assignment of FAAH-dependent phenotypes in complex biological samples .

Studies of Non-Competitive Enzyme Inhibition

Investigators interested in the kinetics of non-competitive inhibition or the allosteric regulation of FAAH can utilize CAY10435 as a tool compound. Its non-competitive binding mode (Kd = 0.57 nM) distinguishes it from active-site competitive inhibitors and may yield different results in substrate-saturated assay conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10435

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.